

Spectroscopic data of 2-Methyl-5-phenylfuran-3-carbonyl chloride

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Compound of Interest

Compound Name: 2-Methyl-5-phenylfuran-3-carbonyl chloride

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An In-depth Technical Guide to the Spectroscopic Data of **2-Methyl-5-phenylfuran-3-carbonyl chloride**

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of **2-Methyl-5-phenylfuran-3-carbonyl chloride** (CAS No: 175276-57-0). As a specialized chemical intermediate, a thorough understanding of its structural and electronic properties is paramount for its application in research and development, particularly in medicinal chemistry and materials science. This document synthesizes predicted and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, and field-proven experimental protocols are provided to empower researchers in their own analytical workflows. While direct experimental spectra for this specific compound are not widely published, this guide establishes a robust analytical framework based on the well-understood spectroscopic principles of its constituent functional groups.[\[1\]](#)[\[2\]](#)

Molecular Structure and Overview

2-Methyl-5-phenylfuran-3-carbonyl chloride is a polysubstituted furan derivative. The furan ring, an aromatic five-membered heterocycle, is the core scaffold.[\[1\]](#)[\[3\]](#) The substitution pattern

—a methyl group at C2, a phenyl group at C5, and a carbonyl chloride group at C3—creates a unique electronic and steric environment that is reflected in its spectroscopic data.

- Molecular Formula: $C_{12}H_9ClO_2$ ^{[4][5]}
- Molecular Weight: 220.65 g/mol ^{[4][5]}
- Physical Form: Beige solid
- Melting Point: 85°C^[6]

The combination of an electron-donating methyl group, a conjugating phenyl group, and a strongly electron-withdrawing acyl chloride functionality makes this molecule an interesting subject for spectroscopic analysis.

Caption: Molecular structure of **2-Methyl-5-phenylfuran-3-carbonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.^[1] For this compound, both 1H and ^{13}C NMR provide unambiguous evidence for the substitution pattern on the furan ring.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the phenyl protons, the single furan proton, and the methyl protons. The chemical shifts are influenced by the electronic nature of the substituents.^[3] The electron-withdrawing acyl chloride group will deshield nearby protons, shifting their signals downfield.

Table 1: Predicted 1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Rationale
Phenyl (ortho)	7.7 - 7.9	Multiplet (m)	2H	Deshielded due to proximity to the furan ring and electronegative oxygen.
Phenyl (meta/para)	7.4 - 7.6	Multiplet (m)	3H	Typical aromatic region for a monosubstituted benzene ring.
Furan (H-4)	-6.8	Singlet (s)	1H	The sole proton on the furan ring; its chemical shift is influenced by the adjacent acyl chloride and phenyl group.

| Methyl (C2-CH₃) | ~2.6 | Singlet (s) | 3H | Located in the allylic region, deshielded by the furan ring's aromaticity. |

Expertise & Causality:

- The phenyl group protons will likely appear as complex multiplets due to second-order coupling effects.
- The single furan proton (H-4) is expected to be a sharp singlet as it has no adjacent protons to couple with. Its downfield shift relative to unsubstituted furan (6.42 ppm) is due to the cumulative electron-withdrawing effects of the C3-carbonyl chloride and the C5-phenyl group.[3]

- The methyl protons at the C2 position also appear as a singlet, characteristic of a methyl group attached to a double bond with no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 10 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent. The carbonyl carbon of the acyl chloride is highly deshielded and will appear significantly downfield.

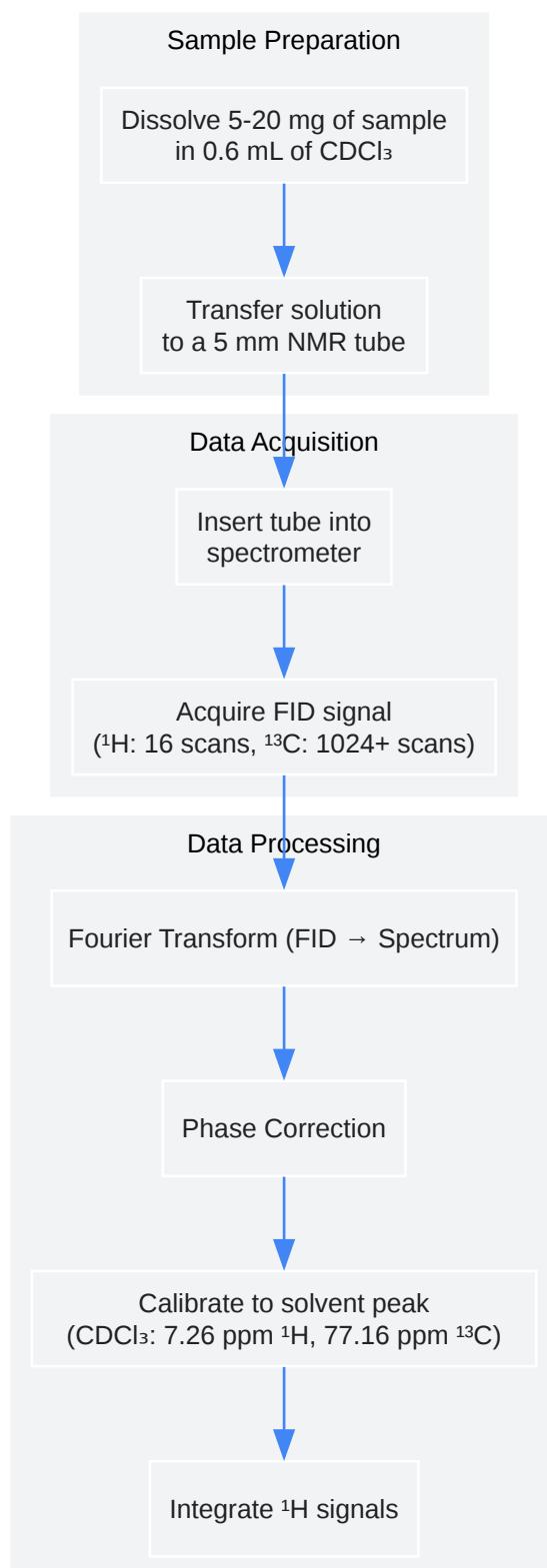
Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Assignment Rationale
C=O (Acyl Chloride)	160 - 165	Highly deshielded due to the attached oxygen and chlorine atoms.
C5 (Furan)	155 - 160	Attached to the phenyl group and furan oxygen, leading to a downfield shift.
C2 (Furan)	150 - 155	Attached to the methyl group and furan oxygen.
C (Phenyl, ipso)	~130	Quaternary carbon attached to the furan ring.
C (Phenyl, o, m, p)	125 - 130	Aromatic carbons, typically appearing in this range. ^[7]
C3 (Furan)	~120	Quaternary carbon attached to the carbonyl group.
C4 (Furan)	110 - 115	The only furan carbon bearing a hydrogen atom.

| CH₃ (Methyl) | 14 - 18 | Typical chemical shift for a methyl group on an aromatic ring. |

Trustworthiness through Self-Validation: The number of signals (10) in the proton-decoupled ^{13}C spectrum directly validates the proposed molecular structure. The distinct chemical shift of the carbonyl carbon (>160 ppm) is a hallmark of a carboxylic acid derivative and, when combined with IR data, strongly supports the presence of the acyl chloride group.[\[7\]](#)

Experimental Protocol: NMR Spectroscopy

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Caption: Standard workflow for NMR spectroscopic analysis.

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Methyl-5-phenylfuran-3-carbonyl chloride** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[3] CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.^[8]
- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.^[9] For ^{13}C NMR, a higher number of scans is required due to the low natural abundance of the ^{13}C isotope.^[10]
- Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.^[1] The spectrum is then phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).^[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Intensity	Functional Group
~3100	C-H Stretch	Medium	Aromatic (Phenyl & Furan)
2920 - 2980	C-H Stretch	Medium-Weak	Aliphatic (Methyl)
~1780	C=O Stretch	Strong, Sharp	Acyl Chloride
1500 - 1600	C=C Stretch	Medium	Aromatic (Phenyl & Furan)
1000 - 1100	C-O-C Stretch	Strong	Furan Ring Ether

| 730 - 550 | C-Cl Stretch | Medium | Acyl Chloride |

Authoritative Grounding: The most diagnostic peak in the IR spectrum is the carbonyl (C=O) stretching band of the acyl chloride. Acyl chlorides exhibit C=O absorptions at a particularly high frequency (typically 1775-1810 cm⁻¹) compared to other carbonyl compounds like ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).^{[11][12]} This high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.^[13] The presence of a strong, sharp peak around 1780 cm⁻¹ is definitive evidence for the acyl chloride functional group.^[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
- Sample Application: Place a small amount of the solid **2-Methyl-5-phenylfuran-3-carbonyl chloride** sample directly onto the ATR crystal.
- Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

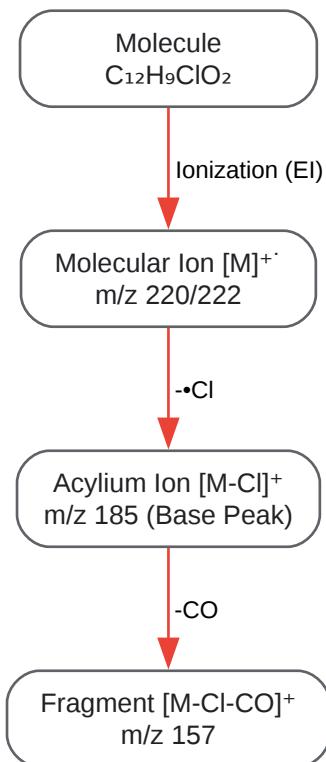
Mass spectrometry provides critical information about a molecule's molecular weight and its fragmentation pattern upon ionization, which aids in structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Proposed Identity	Rationale
220/222	$[M]^{+}$ (Molecular Ion)	Corresponds to the molecular weight of $C_{12}H_9ClO_2$. The $M+2$ peak at m/z 222 with $\sim 1/3$ the intensity of the M peak is characteristic of the presence of a single chlorine atom ($^{35}Cl/^{37}Cl$ isotopes).
185	$[M - Cl]^{+}$	Likely Base Peak. Loss of a chlorine radical to form a highly stable acylium ion. This is a classic fragmentation pathway for acyl chlorides. [13]
157	$[M - Cl - CO]^{+}$	Subsequent loss of carbon monoxide from the acylium ion.
91	$[C_7H_7]^{+}$	Tropylium ion, a common fragment from alkyl-substituted benzene rings, though less likely here as the primary fragmentation site is the acyl chloride. [14]

| 77 | $[C_6H_5]^{+}$ | Phenyl cation, from cleavage of the bond between the phenyl and furan rings. |

Fragmentation Analysis: The primary and most favored fragmentation pathway for acyl halides under electron impact is the alpha cleavage of the carbon-halogen bond.[\[13\]](#)[\[15\]](#) This results in the formation of a resonance-stabilized acylium ion. For **2-Methyl-5-phenylfuran-3-carbonyl chloride**, this would be the $[M - Cl]^{+}$ ion at m/z 185, which is expected to be the base peak (the most abundant ion) in the spectrum.



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Caption: Primary fragmentation pathway in mass spectrometry.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for analysis by Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).
- Ionization: Ionize the sample molecules. EI (70 eV) is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.[15]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Conclusion

The spectroscopic characterization of **2-Methyl-5-phenylfuran-3-carbonyl chloride** is defined by a set of unique and predictable features. The ^1H and ^{13}C NMR spectra confirm the specific substitution pattern and electronic environment of the carbon-hydrogen framework. The IR spectrum provides definitive evidence of the key functional groups, most notably the high-frequency carbonyl stretch ($\sim 1780 \text{ cm}^{-1}$) characteristic of an acyl chloride. Mass spectrometry confirms the molecular weight and reveals a primary fragmentation pathway involving the loss of a chlorine radical to form a stable acylium ion, which is expected to be the base peak. Together, these analytical techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.

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